1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
H-Ala-Phe-Pro-OH is a tripeptide composed of three amino acids: alanine, phenylalanine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-OH can be achieved through solid-phase peptide synthesis (SPPS), which is a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of peptides like H-Ala-Phe-Pro-OH often involves automated SPPS systems, which allow for large-scale synthesis. These systems are designed to handle multiple reactions simultaneously, making the process efficient and scalable. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative reaction conditions .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Phe-Pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds and reduce other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to prevent peptide degradation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides, while reduction can yield linear peptides with free thiol groups .
Scientific Research Applications
H-Ala-Phe-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: H-Ala-Phe-Pro-OH and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of peptide-based materials and nanostructures for various applications
Mechanism of Action
The mechanism by which H-Ala-Phe-Pro-OH exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and inhibit their activity, or it can interact with cell membranes to disrupt their integrity. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-Ala-Phe-Pro-OH include other tripeptides like H-Phe-Pro-Gly-OH and H-Ala-Phe-Lys-OH. These compounds share structural similarities but differ in their amino acid composition, which can lead to variations in their properties and applications .
Uniqueness
H-Ala-Phe-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. For example, the presence of proline introduces a kink in the peptide chain, affecting its overall conformation and stability .
Properties
IUPAC Name |
1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(18)15(21)19-13(10-12-6-3-2-4-7-12)16(22)20-9-5-8-14(20)17(23)24/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZOHXQCUFIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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